

Technical Guide: Solubility and Stability Profile of 6-(3-aminophenyl)piperidin-2-one

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Compound of Interest

Compound Name: 6-(3-Aminophenyl)piperidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the projected solubility and stability of **6-(3-aminophenyl)piperidin-2-one** based on its chemical structure and established principles for similar pharmaceutical compounds. As of the date of this publication, specific experimental data for this molecule is not publicly available. The experimental protocols provided are representative methodologies standardly used in the pharmaceutical industry.

Introduction

6-(3-aminophenyl)piperidin-2-one is a small molecule characterized by a piperidin-2-one (a δ -lactam) core substituted with an aminophenyl group. The physicochemical properties of this molecule, specifically its aqueous solubility and chemical stability, are critical determinants of its potential as a therapeutic agent. These parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, oral bioavailability, and the feasibility of developing a safe, effective, and stable dosage form.^{[1][2]}

This guide outlines the projected solubility and stability characteristics of **6-(3-aminophenyl)piperidin-2-one**, provides detailed experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical and Solubility Profile (Projected)

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its ability to be absorbed by the body after oral administration.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability to predict their in vivo performance.[4][5]

Projected Physicochemical Properties

Based on its structure, the following physicochemical properties are estimated for **6-(3-aminophenyl)piperidin-2-one**.

Property	Projected Value/Classification	Rationale
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	-
Molecular Weight	190.24 g/mol	-
pKa (basic)	~4.0 - 5.0	The aniline moiety is a weak base.
LogP	~1.5 - 2.5	Estimated based on structural fragments.
BCS Classification	Likely Class II or IV	Permeability is expected to be high due to its small size and moderate lipophilicity. However, aqueous solubility might be low, potentially classifying it as BCS Class II (low solubility, high permeability). If permeability is also low, it would be Class IV. [6]

Projected Solubility

Aqueous Solubility: The presence of the basic aniline group suggests that the aqueous solubility of **6-(3-aminophenyl)piperidin-2-one** will be highly dependent on pH.[7] At low pH (e.g., in the stomach), the amine will be protonated, leading to higher solubility. In the neutral to

slightly alkaline environment of the intestines, the free base will predominate, likely resulting in lower solubility.

pH	Projected Solubility (µg/mL)	Relevant Physiological Environment
1.2	50 - 200	Stomach (Fasted)
4.5	10 - 50	Small Intestine (Upper)
6.8	< 10	Small Intestine (Lower)

Solvent Solubility: For non-aqueous studies and formulation development, solubility in organic solvents is critical.

Solvent	Projected Solubility
Dimethyl Sulfoxide (DMSO)	Highly Soluble
Methanol	Soluble
Ethanol	Soluble
Acetonitrile	Moderately Soluble
Acetone	Moderately Soluble
Water	Poorly Soluble (at neutral pH)

Experimental Protocols: Solubility Determination

Accurate determination of solubility is essential. The following are standard protocols for kinetic and thermodynamic solubility measurements.[\[8\]](#)[\[9\]](#)

Protocol: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility.[\[9\]](#)[\[10\]](#)

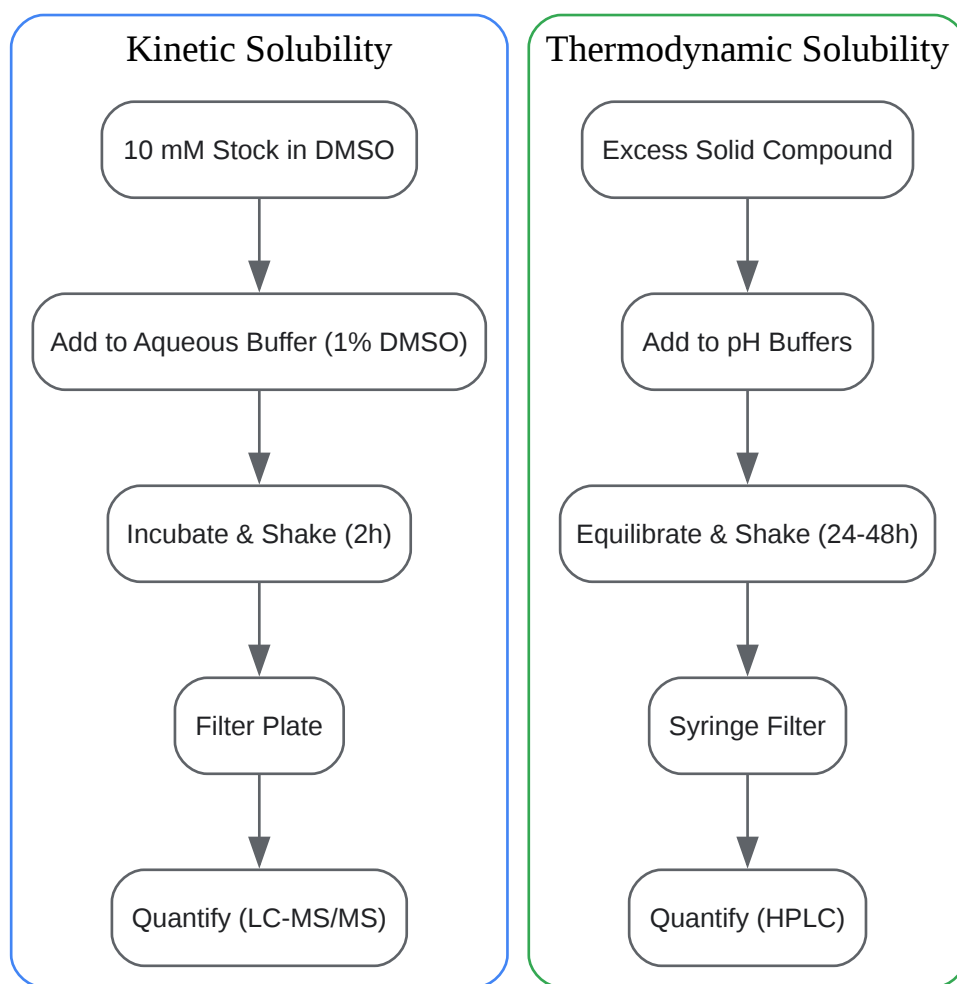
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **6-(3-aminophenyl)piperidin-2-one** in 100% DMSO.
- **Sample Preparation:** In a 96-well microplate, add 2 μL of the DMSO stock solution to 198 μL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 μM with 1% DMSO.
- **Incubation:** Seal the plate and shake at room temperature for 2 hours.
- **Phase Separation:** Filter the samples through a filter plate (e.g., 0.45 μm) to remove any precipitate.
- **Quantification:** Analyze the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture to determine the concentration of the dissolved compound.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This "gold standard" method measures the equilibrium solubility of a compound.^{[11][12]}

- **Sample Preparation:** Add an excess amount of solid **6-(3-aminophenyl)piperidin-2-one** to vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8).
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant and filter it through a chemically inert filter (e.g., 0.22 μm PVDF) to remove all undissolved particles.
- **Quantification:** Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

Visualization: Solubility Determination Workflow



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Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Profile and Degradation Pathways

Stability testing is mandated by regulatory agencies like the ICH to ensure a drug product remains safe and effective throughout its shelf life.[13][14] Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Projected Stability

The **6-(3-aminophenyl)piperidin-2-one** molecule contains two primary functional groups susceptible to degradation: the lactam ring and the aniline moiety.

- **Lactam Ring:** Susceptible to hydrolysis, especially under strong acidic or basic conditions, which would open the ring to form an amino acid derivative.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Aniline Moiety:** Prone to oxidation, which can lead to the formation of colored degradation products (e.g., nitroso, nitro, or polymeric species). It is also the primary chromophore, making it susceptible to photodegradation.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Summary of Forced Degradation Conditions

The following table summarizes the standard stress conditions and the expected degradation for **6-(3-aminophenyl)piperidin-2-one**.

Condition	Reagent/Parameters	Expected Outcome
Acid Hydrolysis	0.1 M HCl, 60°C, 24h	Degradation expected via lactam hydrolysis.
Base Hydrolysis	0.1 M NaOH, 60°C, 24h	Significant degradation expected via lactam hydrolysis.
Oxidation	3% H ₂ O ₂ , RT, 24h	Degradation of the aniline moiety is highly likely. [20]
Thermal	80°C, 48h	Potential for some degradation, but likely stable.
Photolytic	ICH Q1B conditions (UV/Vis light)	Degradation of the aniline moiety is possible. [23]

Experimental Protocols: Stability Assessment

Protocol: Forced Degradation Study

- **Sample Preparation:** Prepare solutions of **6-(3-aminophenyl)piperidin-2-one** (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- **Stress Conditions:**
 - **Acid:** Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60°C.

- Base: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 60°C.
- Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature.
- Thermal: Heat the sample solution at 80°C.
- Photolytic: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
- Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
- Neutralization: Neutralize the acid and base-stressed samples before analysis.
- Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[\[24\]](#)

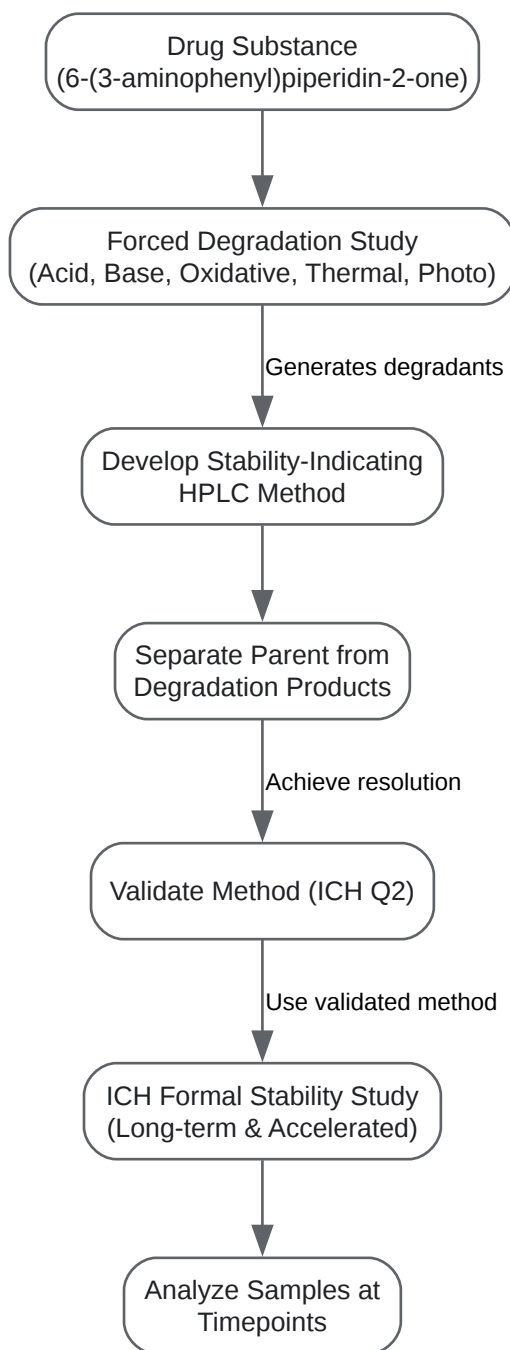
Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[\[25\]](#)[\[26\]](#)

- Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase Screening:
 - Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.
 - Organic (B): Acetonitrile or Methanol.
- Gradient Elution: Develop a gradient method to separate the polar degradation products from the parent compound and less polar impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

- **Detection:** Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and the λ_{max} of the aniline chromophore) and to assess peak purity. Couple with a mass spectrometer (MS) to identify the mass of the parent and degradation products.
- **Optimization:** Adjust the gradient, mobile phase pH, and column temperature to achieve adequate resolution ($R_s > 1.5$) between the parent peak and all degradation product peaks.
- **Validation:** Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization: Stability Testing Workflow



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Caption: General Workflow for a Pharmaceutical Stability Study.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are proposed.

Caption: Proposed Primary Degradation Pathways. (Note: Chemical structures are illustrative).

Note: As I am a language model, I cannot generate images. The DOT script above uses placeholders for chemical structure images. In a real report, these would be replaced with actual 2D drawings of the molecules.

Conclusion

While specific experimental data for **6-(3-aminophenyl)piperidin-2-one** is not yet in the public domain, a thorough analysis of its chemical structure allows for a robust projection of its solubility and stability characteristics. The compound is anticipated to exhibit pH-dependent aqueous solubility and may be classified as a BCS Class II or IV agent, highlighting the potential need for formulation strategies to enhance oral absorption. The primary stability concerns are the hydrolytic cleavage of the lactam ring and the oxidative or photolytic degradation of the aniline moiety.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these critical properties. The successful development of **6-(3-aminophenyl)piperidin-2-one** as a drug candidate will depend on a comprehensive understanding of its physicochemical profile, as determined through the rigorous application of these and other standard pharmaceutical development methodologies.

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